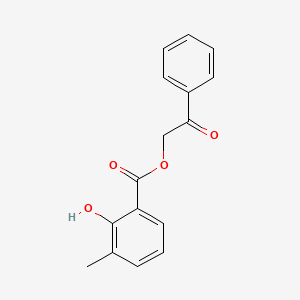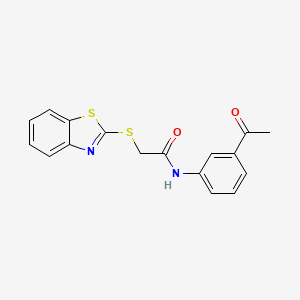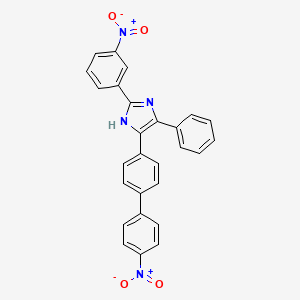![molecular formula C49H28N4O4 B14949546 2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
The synthesis of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step involves the synthesis of intermediate compounds that will be used in the final reaction to form the target compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods and optimizing the reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential medicinal properties, including its use as a drug candidate for various diseases.
Industry: It has applications in the industrial sector, including its use in the synthesis of other compounds and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar structure and is known for its various pharmacological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These derivatives are studied for their potential as PI3Kδ inhibitors.
1,3-Dioxo-1,3-Dihydro-Isoindol-2-Yl Compounds: These compounds have similar functional groups and are used in various chemical and biological studies.
Eigenschaften
Molekularformel |
C49H28N4O4 |
|---|---|
Molekulargewicht |
736.8 g/mol |
IUPAC-Name |
2-[4-[5-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C49H28N4O4/c54-46-37-25-31-15-7-9-17-35(31)41(28-11-3-1-4-12-28)43(37)48(56)52(46)33-21-19-30(20-22-33)45-50-39-24-23-34(27-40(39)51-45)53-47(55)38-26-32-16-8-10-18-36(32)42(44(38)49(53)57)29-13-5-2-6-14-29/h1-27H,(H,50,51) |
InChI-Schlüssel |
QPYAKTGBYPXTNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)N8C(=O)C9=CC1=CC=CC=C1C(=C9C8=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)


![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
